molecular formula C5H9NO3S B12227175 N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide CAS No. 54871-17-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide

Cat. No.: B12227175
CAS No.: 54871-17-9
M. Wt: 163.20 g/mol
InChI Key: QZDVRJFYQSCEKN-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is a chemical compound with the molecular formula C5H9NO3S It is characterized by the presence of a sulfone group and a formamide group attached to a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide typically involves the oxidation of tetrahydrothiophene followed by formylation. One common method includes:

    Oxidation: Tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form 1,1-dioxidotetrahydrothiophene.

    Formylation: The oxidized product is then reacted with formamide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the formamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted formamides.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide involves its interaction with molecular targets such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, leading to changes in cellular ion flux and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is unique due to its specific combination of a sulfone group and a formamide group, which imparts distinct chemical and biological properties. Its ability to selectively activate GIRK channels sets it apart from other similar compounds.

Properties

CAS No.

54871-17-9

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)formamide

InChI

InChI=1S/C5H9NO3S/c7-4-6-5-1-2-10(8,9)3-5/h4-5H,1-3H2,(H,6,7)

InChI Key

QZDVRJFYQSCEKN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC=O

Origin of Product

United States

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